molecular formula C15H22IN B1291532 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide CAS No. 20205-30-5

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

Cat. No. B1291532
CAS RN: 20205-30-5
M. Wt: 343.25 g/mol
InChI Key: IRFPZGGBKVIINP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide is closely related to the ionic liquids and compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar structures, such as 1-butyl-3-methylimidazolium iodide ([bmim]I) and 1-butyl-2,3-dimethylimidazolium iodide ((bdmim)I), which share the butyl and iodide components and are part of the imidazolium salt family .

Synthesis Analysis

The synthesis of related imidazolium iodide compounds involves the reaction of an imidazole derivative with the corresponding 1-halobutane. For instance, 1-butyl-2,3-dimethylimidazolium iodide was prepared by reacting 1,2-dimethylimidazole with 1-iodobutane . This method could potentially be adapted for the synthesis of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide by choosing appropriate starting materials and halogenating agents.

Molecular Structure Analysis

The molecular structure of imidazolium iodide salts has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of [bmim]I was determined to have a weak hydrogen-bonded network involving the iodide anion . Similarly, 1-butyl-2,3-dimethylimidazolium iodide was characterized by X-ray single crystal crystallography, revealing no π stacking interactions and specific interionic I···H contacts . These findings provide a basis for understanding the potential molecular structure of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide, they do mention the functionalization of related compounds. For instance, 2-iodo-1,3-butadienes, which contain an iodide moiety, can undergo palladium-catalyzed carbonylation and alkynylation, leading to various disubstituted 1,3-butadienes . This suggests that the iodide in 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide could also participate in similar reactions, allowing for the introduction of different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolium iodide salts can be inferred from studies using techniques like wide-angle X-ray scattering (WAXS) and Raman spectroscopy. For example, the structure of [bmim]I in the liquid state was studied, showing long-range correlations in the arrangement of iodide anions and similarities in cation structures across different halides . These properties, such as melting points, solubility, and thermal stability, are crucial for applications in ionic liquids and could be relevant to the physical and chemical properties of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide.

Scientific Research Applications

Nonlinear Optics

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide has been explored for applications in nonlinear optics. Wen et al. (2020) synthesized and characterized new benzo[e]indol salts with this compound for second-order nonlinear optics, demonstrating its potential in integrated photonics, optical data storage, and optical information processing (Wen et al., 2020).

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor. Ahmed et al. (2019) synthesized indolium-based ionic liquids, including variants of this compound, to study their corrosion inhibition effect on mild steel in acid medium, revealing significant potential in this area (Ahmed et al., 2019).

Electrochemical Applications

Rogers et al. (2008) investigated the electrooxidation of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide in various ionic liquids, providing insights into its electrochemical behavior and potential applications in energy storage and conversion technologies (Rogers et al., 2008).

Fluorescent Probes

Zhang et al. (2013) developed BODIPY-based ratiometric fluorescent probes using 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide for the selective and sensitive detection of cyanide ions, highlighting its role in developing sensitive analytical tools (Zhang et al., 2013).

Crystal Structure Analysis

The crystal structure of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide has been examined to understand its molecular arrangement and potential applications in materials science. Nakakoshi et al. (2006) analyzed the crystal structure of a related compound, providing valuable information for materials engineering (Nakakoshi et al., 2006).

Organic Synthesis

The compound's role in organic synthesis has been explored, particularly in the context of synthesizing novel organic materials with desirable electronic and optical properties. Honghong et al. (2015) reported on the engineering of organic chromophores using this compound, showcasing its utility in creating materials with large second-order optical nonlinearity (Honghong et al., 2015).

Sensing and Detection Applications

Li et al. (2017) synthesized a fluorescent probe based on 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide for rapid and sensitive detection of hydrogen sulfide in living cells, indicating its applicability in biological sciences (Li et al., 2017).

Safety and Hazards

The safety data for 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

1-butyl-2,3,3-trimethylindol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFPZGGBKVIINP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627181
Record name 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

CAS RN

20205-30-5
Record name 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Reactant of Route 2
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Reactant of Route 3
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Reactant of Route 4
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Reactant of Route 5
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Reactant of Route 6
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.